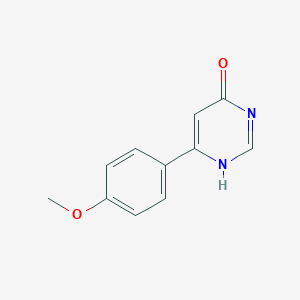

6-(4-methoxyphenyl)-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXQDTVTMJFNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The preparation methods typically include the use of hazardous chemicals, and appropriate safety measures must be taken. The synthetic routes often involve multiple steps, including the use of reagents such as concentrated acids and bases, and the application of heat or other energy sources to drive the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial methods may include continuous flow processes, the use of large-scale reactors, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Synthesis of 6-(4-methoxyphenyl)-1H-pyrimidin-4-one

The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions. Recent advancements have showcased efficient synthetic routes that enhance yield and purity. For example, CuI-catalyzed methods have been developed for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones, which include derivatives like this compound. This method allows for broad substrate scope and good functional group tolerance, making it a valuable approach for generating diverse pyrimidine derivatives .

Antitumor Activity

Research has demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including DU145 (prostate cancer) and A549 (lung cancer) cells. The compound's effectiveness was evaluated through colony survival assays and flow cytometry, revealing a dose-dependent increase in apoptotic cells .

In vivo studies further support these findings. In a nude mouse model of breast cancer, administration of this compound resulted in over 40% tumor growth inhibition at a dosage of 10 mg/kg, comparable to standard treatments like Gefitinib .

Antimicrobial Activity

The antimicrobial potential of derivatives containing the pyrimidine core has also been explored. Compounds based on the hydrazinyl pyrido[2,3-d]pyrimidin-4-one structure have shown promising activity against both gram-positive and gram-negative bacteria as well as fungi. Notably, compounds featuring the 4-methoxyphenyl group exhibited higher antimicrobial activity compared to those with other substituents .

Table 1 summarizes the antimicrobial activity of selected derivatives:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| 6a | High (Staphylococcus aureus) | Moderate (Escherichia coli) | Moderate (Candida albicans) |

| 6b | Moderate | Low | Low |

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 6-(4-methoxyphenyl)-1H-pyrimidin-4-one with structurally related pyrimidinone derivatives:

Key Observations :

- Electron Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing nitro group in , which may reduce reactivity in electrophilic substitutions.

- Solubility: Polar substituents (e.g., amino and methoxy groups in ) enhance water solubility, whereas lipophilic groups (e.g., ethyl in ) improve membrane permeability.

- Thermal Stability: The amino-substituted analog exhibits a high melting point (214–216°C), likely due to intermolecular hydrogen bonding, while halogenated derivatives (e.g., ) may have lower thermal stability.

Crystallographic and Computational Studies

Computational modeling could predict binding conformations relative to analogs like .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-1H-pyrimidin-4-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves one-pot multicomponent reactions using ZnCl₂ as a Lewis acid catalyst in a mixed solvent system (e.g., n-heptane-toluene 1:1). Reaction optimization includes monitoring progress via TLC and adjusting stoichiometric ratios of aldehydes (e.g., 4-methoxybenzaldehyde) and urea derivatives. Post-reaction purification via recrystallization in polar solvents (e.g., ethanol/water) enhances yield and purity . For derivatives, substituent-specific protocols (e.g., acetylacetone or ethyl acetoacetate as ketone sources) can modulate electronic effects on the pyrimidinone core .

Q. How can spectroscopic and crystallographic techniques be effectively combined to characterize this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH₂ bands at ~3200–3400 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) .

- X-ray crystallography : Use SHELXL for refinement, validating bond lengths (e.g., C–N distances: 1.32–1.41 Å) and hydrogen-bonding networks. Dihedral angles between aromatic rings (e.g., 34°–69°) provide insights into molecular planarity and conjugation .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data in the structural analysis of pyrimidinone derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, especially for disordered solvent molecules or twinned crystals. Validate against high-resolution data (R factor < 0.05) .

- Hydrogen Bonding Analysis : Compare experimental hydrogen-bond distances (e.g., N–H···O: ~2.8–3.0 Å) with DFT-optimized geometries to identify steric or electronic mismatches .

- Density Functional Theory (DFT) : Cross-validate experimental bond angles and torsion angles with computational models, adjusting basis sets (e.g., B3LYP/6-31G*) to account for electron-withdrawing substituents .

Q. How should researchers design biological assays to evaluate the therapeutic potential of this compound derivatives?

- Methodological Answer :

- In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity. IC₅₀ values should be normalized to positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Test kinase or protease inhibition via fluorometric assays. For example, measure ATPase activity in tyrosine kinases using malachite green phosphate detection .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl or chloro groups) at the 2- or 5-positions to evaluate electronic effects on bioactivity .

Q. What are the critical considerations for analyzing the electronic effects of substituents on the reactivity of the pyrimidinone core in medicinal chemistry applications?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substituents like -CF₃ or -NO₂ reduce electron density at the pyrimidinone carbonyl, enhancing electrophilicity for nucleophilic attacks (e.g., SNAr reactions) .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups increase resonance stabilization, affecting tautomeric equilibria (e.g., keto-enol shifts) and hydrogen-bonding capacity .

- Computational Modeling : Use Hammett constants (σ) or frontier molecular orbital (FMO) analysis to predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.